Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 1-(3-Methylbutyl)piperazine
Abstract: This technical guide provides a comprehensive overview of 1-(3-Methylbutyl)piperazine, also known as N-isoamylpiperazine. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical identity, physicochemical properties, synthesis, analytical characterization, and applications. Emphasis is placed on the causality behind experimental choices and the integration of self-validating protocols to ensure scientific integrity. The piperazine moiety is a privileged scaffold in medicinal chemistry, and understanding the characteristics of its derivatives, such as 1-(3-Methylbutyl)piperazine, is crucial for the design and synthesis of novel therapeutic agents.[1][2]
1-(3-Methylbutyl)piperazine is a monosubstituted piperazine derivative. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In this specific compound, one of these nitrogen atoms is functionalized with a 3-methylbutyl (isoamyl) group.
CAS Number: 34581-23-2[]
Molecular Structure
The structure consists of the core piperazine ring and the appended alkyl chain, which influences its lipophilicity and steric profile.
Caption: Chemical structure of 1-(3-Methylbutyl)piperazine.
Physicochemical Data
The following table summarizes key physicochemical properties. These properties are critical for predicting the compound's behavior in various chemical and biological systems, including its solubility and ability to cross cell membranes.
| Property | Value | Source |
| CAS Number | 34581-23-2 | [] |
| Molecular Formula | C₉H₂₀N₂ | [] |
| Molecular Weight | 156.27 g/mol | [] |
| Boiling Point (Predicted) | 213.2 ± 8.0 °C | [4] |
| Density (Predicted) | 0.847 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.33 ± 0.40 | [4] |
| InChI Key | IOCDAGIYEHKJRS-UHFFFAOYSA-N | [] |
Synthesis and Purification
The synthesis of monosubstituted piperazines is a well-established field, with N-alkylation being a primary method.[2] This approach offers a straightforward and cost-effective route using commercially available starting materials.
Synthetic Strategy: Nucleophilic Substitution
The most direct synthesis involves the reaction of piperazine with a suitable 3-methylbutyl electrophile, such as 1-bromo-3-methylbutane. A large excess of piperazine is used to minimize the formation of the disubstituted byproduct, 1,4-bis(3-methylbutyl)piperazine. Piperazine itself acts as both the nucleophile and the base to neutralize the HBr formed during the reaction. Alternatively, an external non-nucleophilic base can be used to improve atom economy.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol describes a robust method for the laboratory-scale synthesis of 1-(3-Methylbutyl)piperazine.
Materials:
-
Piperazine (anhydrous)
-
1-Bromo-3-methylbutane (Isoamyl bromide)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (5 equivalents) in toluene.
-
Causality: Using a significant excess of piperazine favors the monosubstituted product by statistical probability and ensures enough piperazine is available to act as a base. Toluene is a suitable solvent that allows for heating to drive the reaction.
-
-
Addition of Alkyl Halide: Add 1-bromo-3-methylbutane (1 equivalent) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the piperazine hydrobromide salt.
-
Transfer the mixture to a separatory funnel. Add a 2M aqueous solution of sodium hydroxide (NaOH) to basify the aqueous layer (pH > 12). This deprotonates any remaining piperazinium salts, driving the free base products into the organic layer.
-
Separate the organic layer. Extract the aqueous layer twice more with toluene.
-
Causality: This liquid-liquid extraction isolates the desired product from the water-soluble salts and excess piperazine.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation. The lower boiling point starting materials will distill first, followed by the desired product.
-
Self-Validation: The distinct boiling point of the product serves as a preliminary confirmation of its identity and purity.
-
Analytical Characterization
To confirm the identity and assess the purity of the synthesized 1-(3-Methylbutyl)piperazine, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for analyzing volatile amines. The gas chromatogram provides information on the purity of the sample, while the mass spectrum gives the molecular weight and a characteristic fragmentation pattern that confirms the structure.
Typical GC-MS Parameters:
-
Column: DB-17 or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector Temperature: 250°C.[5]
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 4 minutes.[6]
-
Detector: Mass Spectrometer scanning from m/z 40 to 400.
-
Expected Result: A major peak at a specific retention time corresponding to the product. The mass spectrum should show a molecular ion peak [M]+ at m/z = 156, along with characteristic fragments.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic signals for the protons on the isoamyl group and the piperazine ring, with integrations corresponding to the number of protons. The ¹³C NMR will show the number of unique carbon atoms in the molecule.
Applications in Research and Drug Development
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] It is valued for its ability to increase the basicity and water solubility of a molecule, which can improve its pharmacokinetic profile.[7]
1-(3-Methylbutyl)piperazine serves as a key building block or intermediate in the synthesis of more complex molecules. The secondary amine on the piperazine ring is a versatile chemical handle that can be further functionalized, for example, through:
-
Amide bond formation: Reaction with carboxylic acids or acyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones.
-
N-Arylation: Buchwald-Hartwig or similar cross-coupling reactions to attach aryl groups.[2]
The 3-methylbutyl group provides a moderate degree of lipophilicity, which can be crucial for tuning a drug candidate's ability to interact with biological membranes or hydrophobic pockets of target proteins. Researchers in drug discovery can use this compound to create libraries of novel derivatives for screening against various biological targets, including G protein-coupled receptors, ion channels, and enzymes.[8]
Safety and Handling
Potential Hazards:
-
Corrosive: Piperazine and its derivatives are alkaline and can cause severe skin burns and eye damage.[9]
-
Sensitizer: May cause an allergic skin reaction (dermatitis) and, if inhaled, may cause allergy or asthma symptoms.[9]
-
Irritant: May cause respiratory and digestive tract irritation.[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic (absorbs moisture from the air).[9]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[10]
-
References
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- Benchchem. (n.d.). Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
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